
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, which is a type of macrocyclic compound known for its ability to form stable complexes with various ions. Crown ethers are widely used in chemistry due to their unique ability to selectively bind certain cations, making them valuable in various applications, including catalysis, ion transport, and separation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly alkali and alkaline earth metals.
Substitution Reactions: The nitrogen atoms in the crown ether can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as potassium iodide or sodium chloride in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides and a base like potassium carbonate.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while substitution reactions can yield various alkylated or acylated derivatives.
科学研究应用
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
作用机制
The mechanism of action of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the macrocyclic structure. This complexation can facilitate various chemical processes, including catalysis and ion transport.
相似化合物的比较
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether without the hexadecyl group.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another derivative with benzyl groups instead of hexadecyl.
1,10-Diaza-18-crown-6: A well-known crown ether with similar complexation properties.
Uniqueness
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long hexadecyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in the formation of micelles or in drug delivery systems.
属性
CAS 编号 |
120532-53-8 |
|---|---|
分子式 |
C28H58N2O4 |
分子量 |
486.8 g/mol |
IUPAC 名称 |
7-hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C28H58N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-30-19-23-33-27-25-31-21-16-29-17-22-32-26-28-34-24-20-30/h29H,2-28H2,1H3 |
InChI 键 |
NDXDJFGWSMIYDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1CCOCCOCCNCCOCCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


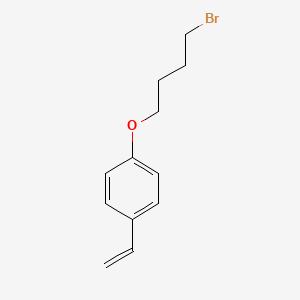

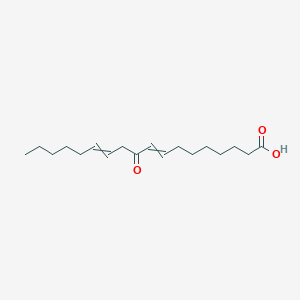
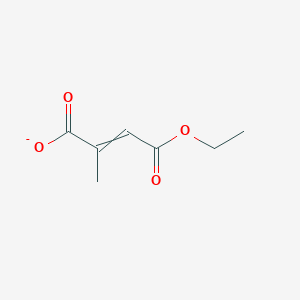

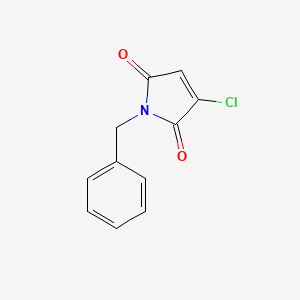
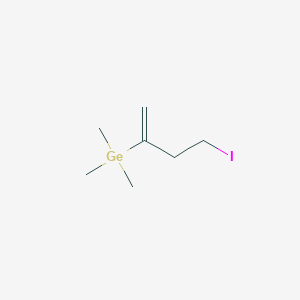
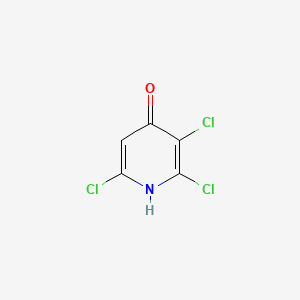
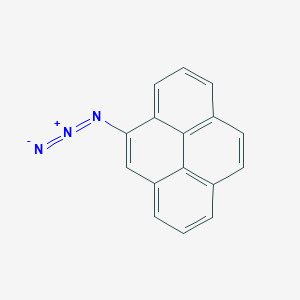
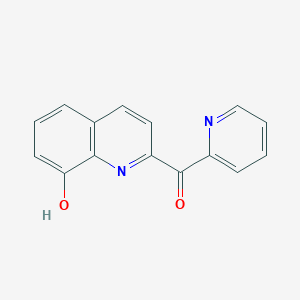
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
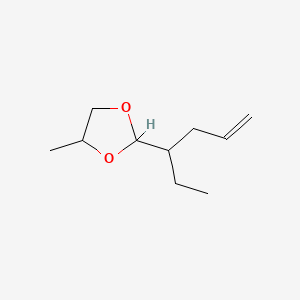
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)

